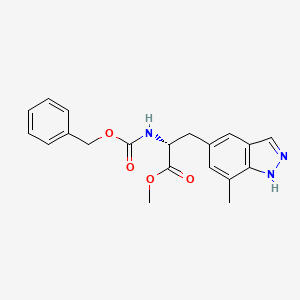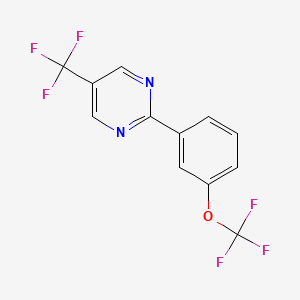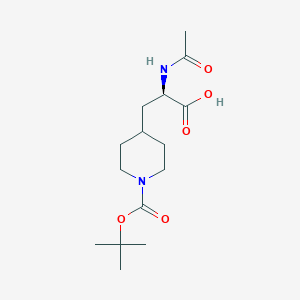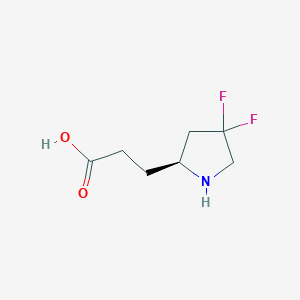
Cyclopropyl4-thiomethylphenylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl4-thiomethylphenylketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyl4-thiomethylphenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-thiomethylphenylcyclopropane with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl4-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl4-thiomethylphenylketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which Cyclopropyl4-thiomethylphenylketone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and reactivity. The thiomethyl group can participate in redox reactions, influencing the compound’s biological activity. The ketone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their function.
Comparación Con Compuestos Similares
Cyclopropyl4-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclopropyl4-methoxyphenylketone: Similar structure but with a methoxy group instead of a thiomethyl group, leading to different reactivity and applications.
Cyclopropyl4-chlorophenylketone:
Cyclopropyl4-nitrophenylketone: The nitro group significantly changes the compound’s electronic properties and reactivity.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
Propiedades
Fórmula molecular |
C11H10OS |
|---|---|
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
4-(cyclopropanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C11H10OS/c12-11(10-5-6-10)9-3-1-8(7-13)2-4-9/h1-4,7,10H,5-6H2 |
Clave InChI |
YUMUGOZVWNXYMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=CC=C(C=C2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)

![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)



![6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13089109.png)
![4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13089110.png)
